molecular formula C9H15NO3 B12429001 Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate CAS No. 1803582-95-7

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B12429001
CAS No.: 1803582-95-7
M. Wt: 185.22 g/mol
InChI Key: BTQWSGIBAROLHY-UHFFFAOYSA-N
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Description

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light can be used. This method involves the irradiation of α-aminoalkylnaphthols or phenols with white light-emitting diodes in dimethyl sulfoxide solvent at room temperature, leading to the formation of the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1803582-95-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3

InChI Key

BTQWSGIBAROLHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN2CCCC2CO1

Origin of Product

United States

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